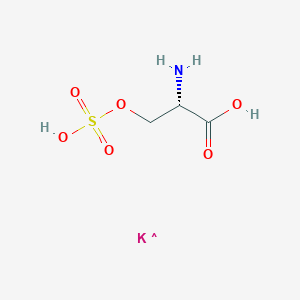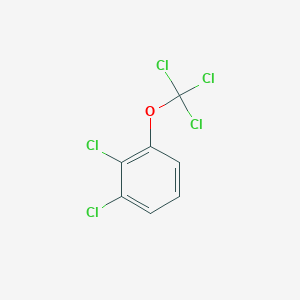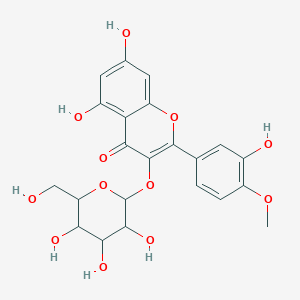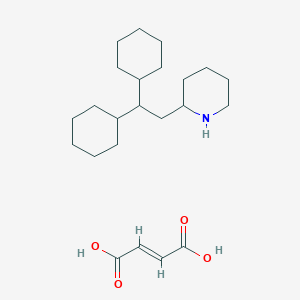
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- typically involves the reaction of erbium salts, such as erbium chloride or erbium nitrate, with acetylacetone in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol. The general reaction can be represented as follows:
ErCl3+3C5H8O2+3NaOH→Er(C5H7O2)3+3NaCl+3H2O
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature, pH, and solvent composition, to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using other chelating agents or by changing the solvent environment.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of erbium oxides, while reduction could yield erbium metal or lower oxidation state complexes.
Scientific Research Applications
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other erbium-containing compounds and materials.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Studied for its potential therapeutic applications, including its use in cancer treatment and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, such as erbium-doped fibers for telecommunications and lasers.
Mechanism of Action
The mechanism of action of Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and nucleic acids, affecting their structure and function. In industrial applications, its unique electronic properties are harnessed for specific purposes, such as enhancing the performance of optical devices.
Comparison with Similar Compounds
Similar Compounds
Indium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-: Similar coordination compound with indium instead of erbium.
Cobalt, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-: Another metal acetylacetonate with cobalt as the central metal.
Uniqueness
Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- is unique due to the specific properties imparted by the erbium ion, such as its electronic configuration and magnetic properties. These characteristics make it particularly valuable in applications like telecommunications and medical imaging, where other similar compounds may not perform as effectively.
Properties
Molecular Formula |
C15H21ErO6 |
|---|---|
Molecular Weight |
464.58 g/mol |
IUPAC Name |
erbium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Er/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
InChI Key |
FGQSJRDKBCVFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Er+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B12324439.png)

